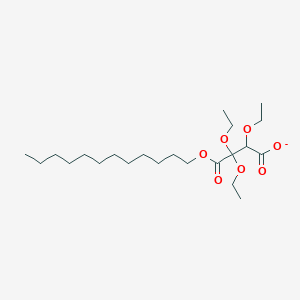
4-(Dodecyloxy)-2,3,3-triethoxy-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dodecyloxy)-2,3,3-triethoxy-4-oxobutanoate is an organic compound with a complex structure that includes a dodecyloxy group, three ethoxy groups, and a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dodecyloxy)-2,3,3-triethoxy-4-oxobutanoate typically involves the esterification of a suitable carboxylic acid precursor with an alcohol. One common method involves the reaction of 4-(dodecyloxy)butanoic acid with triethoxyethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Dodecyloxy)-2,3,3-triethoxy-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Dodecyloxy)-2,3,3-triethoxy-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Dodecyloxy)-2,3,3-triethoxy-4-oxobutanoate involves its interaction with specific molecular targets. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it useful in drug delivery systems. It can form micelles or vesicles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Comparación Con Compuestos Similares
- 4-(Dodecyloxy)-2-hydroxybenzophenone
- 3,4,5-tris(dodecyloxy)benzyl derivatives
- Poly(3,4-ethylenedioxythiophene) (PEDOT)
Comparison: 4-(Dodecyloxy)-2,3,3-triethoxy-4-oxobutanoate is unique due to its combination of dodecyloxy and triethoxy groups, which confer specific solubility and reactivity properties. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications.
Propiedades
Número CAS |
89413-19-4 |
|---|---|
Fórmula molecular |
C22H41O7- |
Peso molecular |
417.6 g/mol |
Nombre IUPAC |
4-dodecoxy-2,3,3-triethoxy-4-oxobutanoate |
InChI |
InChI=1S/C22H42O7/c1-5-9-10-11-12-13-14-15-16-17-18-27-21(25)22(28-7-3,29-8-4)19(20(23)24)26-6-2/h19H,5-18H2,1-4H3,(H,23,24)/p-1 |
Clave InChI |
SYNNFXFJXWPWPS-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C(C(C(=O)[O-])OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14384714.png)
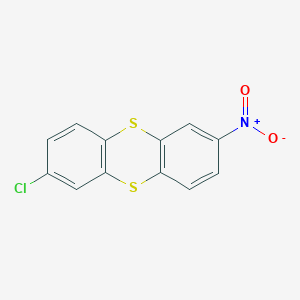

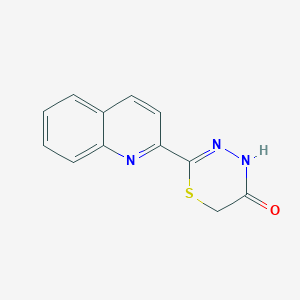
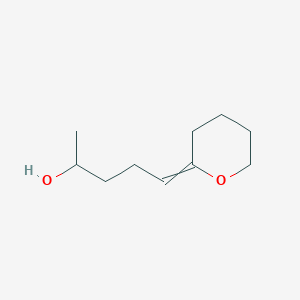
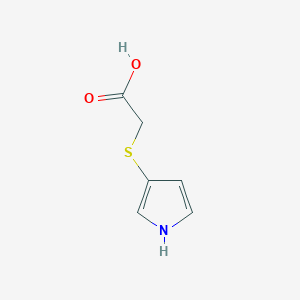
![2,2,2-Trifluoro-N-[3-(4-methylbenzene-1-sulfinyl)propyl]acetamide](/img/structure/B14384758.png)
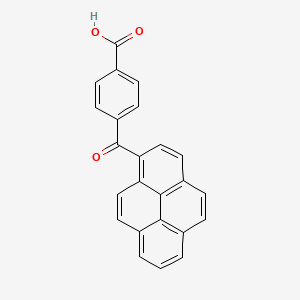

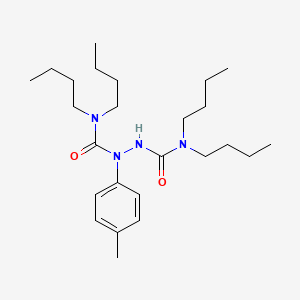
![2-{Phenyl[(trimethylsilyl)oxy]amino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14384782.png)
